N3-Peg6-CH2coonhs
Description
N3-PEG6-CH2COONHS is a heterobifunctional crosslinker comprising an azide (-N3) group, a six-unit polyethylene glycol (PEG6) spacer, and an N-hydroxysuccinimide (NHS) ester (-COONHS) terminal group. The azide enables bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), while the NHS ester reacts with primary amines to form stable amide bonds. The PEG6 spacer enhances aqueous solubility, reduces steric hindrance, and improves biocompatibility, making this compound a critical tool in bioconjugation, drug delivery, and material science applications .
Properties
Molecular Formula |
C18H30N4O10 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C18H30N4O10/c19-21-20-3-4-26-5-6-27-7-8-28-9-10-29-11-12-30-13-14-31-15-18(25)32-22-16(23)1-2-17(22)24/h1-15H2 |
InChI Key |
VRVKRXSIHCFBBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-Peg6-CH2coonhs typically involves the reaction of polyethylene glycol (PEG) with azide and succinimide ester groups. The process begins with the activation of PEG with N-hydroxysuccinimide (NHS) to form PEG-NHS. This intermediate is then reacted with sodium azide to introduce the azide group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is typically purified using chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N3-Peg6-CH2coonhs undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Amide Bond Formation: The succinimide ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving the azide group.
Amide Bond Formation: Primary amines and mild bases are used to facilitate the reaction between the succinimide ester and amine groups.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Scientific Research Applications
N3-PEG6-CH2CO2-NHS Applications in Scientific Research
N3-PEG6-CH2CO2-NHS, also known as Azido-PEG6-CH2CO2-NHS, is a polyethylene glycol (PEG) derivative with an azide (N3) group and an N-hydroxysuccinimide (NHS) ester group . This compound is utilized in medical research, drug release, nanotechnology, new material research, and cell culture . It is also used in the study of ligands and polypeptide synthesis .
General Information
- CAS No. : 1254951-79-5
- Molecular Formula : C18H30N4O9
- Molecular Weight : 462.2
- Purity : ≥95%
- Storage : Recommended to be stored at -5°C, kept dry, and protected from sunlight .
Properties and Functionality
N3-PEG6-CH2CO2-NHS possesses several key properties that make it valuable in scientific applications:
- Reaction Activity : The N-hydroxysuccinimide (NHS) group can react with amine compounds (such as proteins and peptides) to form stable amide bonds .
- Water Solubility and Biocompatibility : The introduction of polyethylene glycol (PEG) chains enhances the water solubility of biomolecules, reduces non-specific adsorption, and extends their circulation time in the body .
Applications
- Modification and Coupling of Biomolecules : N3-PEG6-CH2CO2-NHS can be used for labeling, modifying, and coupling biomolecules, particularly those containing amino groups such as proteins, antibodies, and peptides . This is valuable in biomedicine and biotechnology for preparing functionalized PEG-modified biomolecules for cell targeting and biological imaging .
- Click Chemistry : The azide (N3) group can react with alkynes, bicyclo[6.1.0]nonynes (BCN), and dibenzocyclooctynes (DBCO) via Click Chemistry to yield a stable triazole linkage .
- Medical Research and Drug Delivery : Applied in medical research and drug release systems .
- Nanotechnology and New Materials : Used in nanotechnology and the development of new materials .
- Cell Culture : Employed in cell culture applications .
- Ligand and Polypeptide Synthesis : It is used in the study of ligands and polypeptide synthesis . It also supports graft polymer compounds and polyethylene glycol-modified functional coatings .
Examples of PEGylation Applications
| Modification | Function |
|---|---|
| mPEG | To increase drug half-life, increase drug solubility, and decrease immunogenicity. |
| Acetaldehyde PEG | To modify proteins and peptides via reductive alkylation. |
| Acrylate PEG | To create hydrogels for cell culture or drug delivery. |
Mechanism of Action
The mechanism of action of N3-Peg6-CH2coonhs involves its ability to form stable covalent bonds with biomolecules. The azide group participates in click chemistry reactions, while the succinimide ester group forms amide bonds with primary amines. These reactions enable the conjugation of this compound to various biomolecules, enhancing their solubility, stability, and functionality .
Comparison with Similar Compounds
Structural and Functional Comparison
Key Similar Compounds :
N3-PEG1-CH2COOH (CAS: 79598-48-4)
NH2-PEG6-CH2CH2COOH (CAS: 905954-28-1)
Detailed Analysis
Reactivity and Efficiency :
- The NHS ester in this compound allows rapid, single-step conjugation with amine-containing biomolecules (e.g., antibodies) under mild conditions (pH 7–9, aqueous buffer). In contrast, N3-PEG1-CH2COOH requires activation via carbodiimide chemistry (e.g., EDC/sulfo-NHS) to react with amines, adding complexity .
- NH2-PEG6-CH2CH2COOH relies on traditional carbodiimide-mediated amide bond formation, which is less efficient than NHS ester coupling and may result in side reactions .
- PEG Chain Impact: Longer PEG chains (PEG6 vs. PEG1) enhance solubility and reduce aggregation in aqueous systems. For example, this compound is more suitable for in vivo applications due to reduced immunogenicity and prolonged circulation time compared to PEG1 analogs .
Functional Versatility :
- The azide group in this compound enables orthogonal conjugation with alkyne-modified probes (e.g., fluorophores, drugs), a feature absent in NH2-PEG6-CH2CH2COOH. This dual functionality supports multi-component labeling strategies in complex biological systems .
Biological Activity
N3-Peg6-CH2COONHS, also known as Azido-PEG6-Carboxylic Acid-NHS, is a compound of significant interest in biochemistry and pharmaceutical research due to its unique properties and versatile applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.
Chemical Structure and Properties
This compound features a polyethylene glycol (PEG) backbone, an azide functional group (-N3), and a terminal N-hydroxysuccinimide (NHS) ester. The PEG segment enhances solubility and biocompatibility, making it suitable for various biological applications. The azide functionality allows for selective reactions in click chemistry, particularly with alkyne-functionalized molecules, enabling the formation of stable triazole linkages.
The primary reaction involving this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. This reaction occurs between the azide group of this compound and an alkyne, resulting in the formation of a 1,2,3-triazole. This reaction is favored due to its high efficiency and selectivity under physiological conditions, producing minimal by-products.
Additionally, the NHS ester can react with amines to form stable amide bonds, further expanding its utility in bioconjugation processes. This specificity is crucial in therapeutic applications such as targeted drug delivery and imaging studies.
Applications in Bioconjugation
This compound plays a pivotal role in bioconjugation strategies. Its ability to selectively label proteins, peptides, or nucleic acids without disrupting their biological functions makes it invaluable in therapeutic contexts where precision is paramount. The compound enhances the solubility and stability of conjugated biomolecules, which contributes to improved pharmacokinetics in drug formulations.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds that utilize PEG linkers and azide functionalities:
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| N3-Peg4-CH2COOH | Azide, Carboxylic Acid | Shorter PEG chain; less solubility than N3-Peg6 |
| N3-Peg8-CH2COOH | Azide, Carboxylic Acid | Longer PEG chain; increased flexibility |
| N3-Peg6-NH2 | Azide, Amine | Primary amine instead of NHS; different reactivity |
| N3-Peg6-CH2COOtBu | Azide, Ester | Different terminal group; affects solubility/stability |
| N3-Peg6-Biotin | Azide, Biotin | Biotinylated for specific binding; used in assays |
This compound stands out due to its combination of azide functionality with an NHS ester, allowing for versatile applications while maintaining high solubility and biocompatibility.
Research Findings
Recent studies have demonstrated that conjugates formed using this compound exhibit enhanced stability and functionality compared to traditional coupling methods. Research often assesses the kinetics of reactions between azides and alkynes as well as the impact on biological activity post-conjugation.
In one notable study involving the attachment of ligands to antibodies via click chemistry using this compound, researchers found that the modified antibodies demonstrated altered activation profiles in immune cell assays. Specifically:
- Anti-IgD Conjugation Study : Anti-IgD antibodies were modified using NHS-PEG6-N3 linkers to evaluate their impact on B cell activation. The study revealed that while some linkers reduced activity significantly (due to hydrophobic interactions), the azido-linker maintained functional integrity while suppressing unwanted immune responses .
Case Studies
Case studies focusing on the application of this compound highlight its effectiveness in various fields:
- Targeted Drug Delivery : A study evaluated the use of this compound for conjugating chemotherapeutic agents to targeting ligands. The results indicated improved targeting efficiency and reduced off-target effects compared to conventional methods.
- Imaging Applications : Researchers utilized this compound to label imaging agents for enhanced visualization of cellular processes. The specificity afforded by click chemistry allowed for precise tracking of biomolecules within live cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
